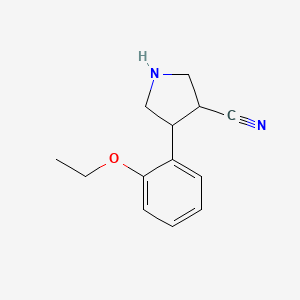

4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Beschreibung

Chemical Identity and Nomenclature

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 grams per mole. The compound is officially registered under the Chemical Abstracts Service (CAS) number 1367113-81-2, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system designates this compound as this compound, reflecting its structural composition consisting of a pyrrolidine ring substituted at the 4-position with a 2-ethoxyphenyl group and at the 3-position with a carbonitrile group.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System (SMILES) notation as N#CC1CNCC1C2=CC=CC=C2OCC. This notation provides a concise method for describing the compound's molecular structure, indicating the presence of the carbonitrile group (N#C), the pyrrolidine ring system, and the ethoxy-substituted phenyl ring. Alternative nomenclature variants found in the literature include 4-(2-ethoxyphenyl)-3-pyrrolidinecarbonitrile, which emphasizes the pyrrolidine core structure.

The compound belongs to the broader class of pyrrolidine derivatives, which are characterized as five-membered nitrogen-containing heterocycles. These structural features contribute to the compound's classification as a heterocyclic organic compound with potential applications in pharmaceutical research and development. The presence of both the ethoxy functional group and the carbonitrile moiety provides multiple sites for potential chemical modification and biological interaction.

Table 1: Basic Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O | |

| Molecular Weight | 216.28 g/mol | |

| CAS Registry Number | 1367113-81-2 | |

| PubChem CID | 121199412 | |

| SMILES Notation | N#CC1CNCC1C2=CC=CC=C2OCC |

Historical Context and Discovery Timeline

The development and characterization of this compound represents part of the broader historical evolution of pyrrolidine chemistry that has been ongoing since the early twentieth century. While specific historical details regarding the initial synthesis and discovery of this particular compound are not extensively documented in the available literature, its emergence can be contextualized within the systematic exploration of pyrrolidine derivatives that has intensified significantly since the early 2000s.

The compound's registration in major chemical databases, including its assignment of CAS number 1367113-81-2, indicates its formal recognition and characterization within the past two decades. This timeframe aligns with the accelerated development of combinatorial chemistry and high-throughput synthesis methods that have enabled the systematic preparation and evaluation of diverse heterocyclic compounds. The compound's inclusion in commercial chemical catalogs suggests its availability for research purposes and potential industrial applications.

The broader pyrrolidine scaffold has been recognized for its pharmaceutical potential since the mid-twentieth century, with systematic investigations into structure-activity relationships becoming more sophisticated with advances in computational chemistry and medicinal chemistry methodologies. The specific combination of the 2-ethoxyphenyl substituent with the pyrrolidine-3-carbonitrile core likely emerged from structure-based drug design efforts aimed at optimizing pharmacological properties while maintaining favorable synthetic accessibility.

Contemporary research efforts have focused on developing improved synthetic methodologies for accessing pyrrolidine derivatives, including compounds with similar structural motifs to this compound. These developments have been driven by the recognition of pyrrolidines as privileged scaffolds in medicinal chemistry, leading to increased interest in exploring their chemical space through systematic substitution patterns.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems primarily from its embodiment of key structural features that make pyrrolidine derivatives particularly valuable in contemporary organic synthesis and drug discovery. The five-membered pyrrolidine ring represents one of the most important nitrogen heterocycles utilized by medicinal chemists for the development of compounds targeting human diseases. The saturated nature of the pyrrolidine scaffold provides several distinct advantages that enhance its utility in pharmaceutical applications.

The sp³-hybridization of the pyrrolidine ring carbons enables efficient exploration of pharmacophore space, allowing for three-dimensional arrangement of substituents that can interact with biological targets in ways that planar aromatic systems cannot achieve. This three-dimensional character is particularly important for this compound, where the 2-ethoxyphenyl substituent can adopt various conformations relative to the pyrrolidine ring, potentially leading to enhanced binding selectivity with target proteins.

The compound's carbonitrile functional group at the 3-position introduces additional chemical reactivity and potential for hydrogen bonding interactions. Carbonitrile groups are known to serve as bioisosteres for amide functionalities while offering different physicochemical properties, including altered lipophilicity and metabolic stability. This substitution pattern contributes to the compound's potential utility in structure-activity relationship studies aimed at optimizing biological activity.

The presence of the 2-ethoxyphenyl substituent at the 4-position of the pyrrolidine ring further enhances the compound's significance by introducing an aromatic system that can participate in π-π stacking interactions and hydrophobic binding with target proteins. The ethoxy group provides opportunities for hydrogen bonding as a hydrogen bond acceptor, while also modulating the electronic properties of the adjacent aromatic ring through its electron-donating characteristics.

Table 2: Structural Features and Their Chemical Significance

| Structural Feature | Chemical Significance | Potential Applications |

|---|---|---|

| Pyrrolidine Ring | sp³-hybridization enables 3D pharmacophore exploration | Drug discovery and medicinal chemistry |

| Carbonitrile Group | Amide bioisostere with altered physicochemical properties | Structure-activity relationship studies |

| 2-Ethoxyphenyl Substituent | Aromatic system for π-π interactions and hydrogen bonding | Protein-ligand binding optimization |

| Five-membered Ring | Non-planar geometry and pseudorotation effects | Enhanced binding selectivity |

The stereochemical considerations inherent in pyrrolidine derivatives add another layer of significance to this compound. The presence of multiple stereocenters within the molecule creates opportunities for investigating enantioselective effects on biological activity, as different stereoisomers can exhibit dramatically different binding affinities and selectivities for target proteins. This stereochemical complexity makes the compound valuable for exploring chiral recognition phenomena and developing enantioselective synthetic methodologies.

Within the broader context of heterocyclic chemistry, compounds like this compound serve as important building blocks for accessing more complex molecular architectures through various synthetic transformations. The multiple functional groups present in the molecule provide handles for further chemical elaboration, including ring-forming reactions that could lead to polycyclic systems or cross-coupling reactions that could introduce additional aromatic substituents.

The compound's significance is further enhanced by its representation of current trends in medicinal chemistry toward increased three-dimensional character and reduced aromaticity in drug-like molecules. These design principles, often referred to as "escape from flatland," are motivated by the recognition that three-dimensional molecules often exhibit improved selectivity profiles and reduced off-target effects compared to their planar counterparts. This compound exemplifies this approach through its combination of saturated heterocyclic core with judiciously placed aromatic and polar functional groups.

Eigenschaften

IUPAC Name |

4-(2-ethoxyphenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-16-13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,10,12,15H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGIFDQNFQPSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Indole Derivatives

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pyrrolidine Compounds

Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring. Pyrrolidine compounds have target selectivity characterized by the pyrrolidine ring and its derivatives.

Biologische Aktivität

4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula and Structure

- IUPAC Name : this compound

- Molecular Formula : C13H15N

- Molecular Weight : 199.27 g/mol

The compound features a pyrrolidine ring substituted with a carbonitrile group and an ethoxyphenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving derivatives of pyrrolidine-3-carbonitrile demonstrated notable antibacterial and antifungal activities against various pathogens, including:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results suggest that the compound could be effective in treating infections caused by these microorganisms .

Antiviral Activity

The antiviral potential of compounds in the same class has been explored, particularly against viruses such as HIV and respiratory syncytial virus (RSV). For instance, certain derivatives showed EC50 values in the micromolar range, indicating their ability to inhibit viral replication effectively. Although specific data on this compound is limited, it is hypothesized that similar structural features may confer antiviral properties .

The biological activity of this compound is likely mediated through interactions with various biological targets. The presence of the ethoxyphenyl group may enhance lipophilicity, allowing better membrane penetration, while the carbonitrile group could participate in hydrogen bonding with specific receptors or enzymes. This dual functionality may lead to modulation of biochemical pathways relevant to microbial resistance or viral replication .

Synthesis and Characterization

A study reported the synthesis of various pyrrolidine derivatives, including those related to this compound. These compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity and purity. The synthesized compounds were then tested for antimicrobial efficacy as part of a broader investigation into new therapeutic agents .

Comparative Studies

Comparative studies have shown that compounds with similar structures can exhibit varying degrees of biological activity. For example, while some derivatives demonstrated strong antibacterial effects comparable to standard antibiotics, others showed limited activity. This variability underscores the importance of structure-activity relationships in drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development :

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets, making it a valuable scaffold for drug design .

Biological Activity :

Research indicates that 4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile exhibits potential biological activity through interactions with various enzymes and receptors. Its ethoxy group enhances lipophilicity, which may improve its ability to cross biological membranes and bind to target sites effectively. This characteristic is essential for developing drugs that require specific receptor interactions .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. Studies have shown that variations in the substitution patterns on the pyrrolidine ring can significantly affect the compound's efficacy and selectivity. For instance, modifying the ethoxy group or introducing other functional groups can lead to enhanced binding affinities and improved therapeutic profiles .

Analytical Chemistry

Reference Standards :

this compound is also utilized as a reference standard in analytical methods, aiding researchers in ensuring the accuracy of their results during drug testing and quality control processes. Its well-defined chemical structure makes it suitable for use in chromatography and mass spectrometry .

Industrial Applications

Material Science :

The unique properties of this compound make it suitable for developing new materials, particularly polymers with specific functionalities. Its ability to form stable structures can be harnessed in creating advanced materials for various applications, including coatings and composites .

Case Study 1: Neurological Drug Development

In a study focusing on neurological disorders, researchers synthesized derivatives of this compound to evaluate their efficacy as potential treatments for conditions like Alzheimer's disease. The modifications led to compounds with improved potency and reduced side effects compared to existing treatments, demonstrating the compound's versatility in drug development .

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. The study found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential lead compounds for new pharmaceuticals. |

| Biological Activity | Interacts with enzymes/receptors; structural modifications enhance binding affinity and selectivity. |

| Analytical Chemistry | Used as a reference standard in analytical methods; ensures accuracy in drug testing and quality control. |

| Material Science | Suitable for developing advanced materials; enhances functionalities in polymer chemistry. |

| Case Studies | Demonstrated efficacy in neurological treatments and antimicrobial activity; supports ongoing research efforts. |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Anticancer Activity

A. 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (Compound 6)

- Core Structure : 1,2-Dihydropyridine with ethoxyphenyl and fluorophenyl substituents.

- Biological Activity : Demonstrates potent anticancer activity against HT-29 colon cancer cells (IC₅₀ = 0.70 μM) .

- Comparison : The ethoxy group in this compound shows superior activity compared to the hydroxy-substituted analog (Compound 4, IC₅₀ = 4.6 μM against MDA-MB-231), suggesting that electron-donating substituents may enhance potency .

B. 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (Compound 4)

Table 1: Anticancer Activity of Ethoxy- vs. Hydroxy-Substituted Analogues

| Compound | Substituent (Position) | IC₅₀ (μM) | Target Cell Line |

|---|---|---|---|

| Compound 6 | 2-Ethoxyphenyl | 0.70 | HT-29 (Colon) |

| Compound 4 | 2-Hydroxyphenyl | 4.60 | MDA-MB-231 (Breast) |

Pyridine-Based Carbonitriles with Ethoxy Substituents

A. 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

B. 4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Substituent Effects on Molecular Conformation

- Linearity of the Cyano Group: Pyridine-3-carbonitriles exhibit linear cyano groups (C≡N), as seen in crystallographic studies . This linearity may stabilize π-π stacking interactions with biological targets.

- Ring Conformation: Pyrrolidine derivatives (e.g., spiro pyrrolidines in ) adopt non-planar conformations, which may influence binding to flexible active sites .

Table 2: Structural and Electronic Effects of Substituents

Vorbereitungsmethoden

Cyclization and Formation of Pyrrolidine Core

One common approach to preparing pyrrolidine derivatives involves the cyclization of alkyl pent-2-ynoate intermediates. The cyclization step is typically carried out at temperatures ranging from -30°C to the reflux temperature of the selected solvent, and the reaction time is at least one hour or longer to ensure completion. This step forms the pyrrolidine ring system, which is the core structure in 4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile and related compounds.

Reduction to Pyrrolidine-3-carboxylate Derivatives

Following cyclization, the intermediate alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate is reduced to obtain pyrrolidine-3-carboxylic acid, its esters, or salts. This reduction is commonly performed by catalytic hydrogenation using hydrogen gas in the presence of catalysts such as:

- Palladium on carbon (Pd/C)

- Platinum(IV) oxide (PtO2)

- Raney nickel

The choice of catalyst depends on reaction conditions and desired selectivity. Suitable solvents for this hydrogenation include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ethers (tetrahydrofuran, 1,4-dioxane), and chlorinated hydrocarbons (dichloromethane, toluene).

Functionalization via Organophosphorus Reagents

Further functionalization of pyrrolidine-3-carbonitrile derivatives involves reactions with organophosphorus reagents such as stabilized phosphorus ylides, Wittig-Horner reagents, trialkylphosphites, and tris(dialkylamino)phosphines. These reactions enable the synthesis of novel derivatives with potential biological activities.

Wittig Reaction: The reaction of 4-cyano-pyrrolidin-3-ones with stabilized ylides yields olefination products that are initially unstable but undergo aerobic oxidation to form α,β-unsaturated compounds.

Horner-Wadsworth-Emmons Reaction: Similar products to those obtained by Wittig reaction are formed when ketones react with phosphonate reagents, providing a route to conjugated alkenes.

Reactions with Trialkylphosphites and Tris(dialkylamino)phosphines: These nucleophilic reagents attack the ketone functionality to form enol ethers and enamines. The mechanism involves initial addition to the ketone, followed by intramolecular nucleophilic displacement and elimination steps to yield the final products.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The cyclization step involves intramolecular nucleophilic attack leading to ring closure forming the pyrrolidine nucleus.

- Catalytic hydrogenation reduces the pyrrole ring intermediates to saturated pyrrolidine derivatives.

- Wittig and Horner-Wadsworth-Emmons reactions introduce alkene substituents at the 3-position of the pyrrolidine ring, often leading to α,β-unsaturated nitrile compounds.

- Trialkylphosphite reactions proceed via nucleophilic addition to the ketone carbonyl, followed by elimination to form enol ether or enamine derivatives. This mechanism is supported by NMR and IR spectroscopic data.

Spectroscopic Characterization Supporting Preparation

- 1H NMR: Characteristic signals for methylene groups in the pyrrolidine ring and alkene protons around 7 ppm.

- IR Spectroscopy: Presence of nitrile stretching bands (~2200 cm^-1), carbonyl stretches (if present), and secondary amine peaks (~3430 cm^-1).

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights of intermediates and final compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile, and how can reaction yields be improved?

- Methodological Answer : A multi-step approach is recommended, starting with the functionalization of pyrrolidine precursors. For example, pyridine-3-carbonitrile derivatives are often synthesized via cyclization reactions using nitrile-containing intermediates (e.g., Knoevenagel condensation or nucleophilic substitution) . Solvent selection (e.g., dichloromethane for low polarity) and catalysts (e.g., NaOH for deprotonation) are critical . Monitor reaction progress via TLC or HPLC, and optimize yields by controlling temperature (20–80°C) and stoichiometry (1:1.2 molar ratio of pyrrolidine to ethoxyphenyl precursors). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using ¹H/¹³C NMR to confirm the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons) and pyrrolidine ring (δ ~2.5–3.5 ppm for CH₂ groups) .

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···N interactions observed in related carbonitriles ). Use monoclinic crystal systems (space group P2₁/c) for analysis, with unit cell parameters a ≈ 14.7 Å, b ≈ 14.6 Å, and β ≈ 92.3° .

- Mass spectrometry : Confirm molecular ion peaks (expected m/z ~270–310 for similar derivatives) .

Q. What safety protocols are essential for handling nitrile-containing pyrrolidine derivatives?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Emergency response : For inhalation, move to fresh air; for skin contact, wash with soap/water. Store in airtight containers away from moisture and oxidizers .

- Waste disposal : Neutralize nitrile residues with alkaline hydrolysis (NaOH/ethanol) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetic properties?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification .

- ADMET prediction : Employ tools like SwissADME to estimate solubility (LogP ~2.5–3.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

- Docking studies : Model interactions with biological targets (e.g., kinases or GPCRs) using AutoDock Vina, referencing pyridine derivatives’ antifungal/antiarrhythmic activities .

Q. How to resolve contradictions in crystallographic data versus spectroscopic observations?

- Methodological Answer :

- Synchrotron refinement : If X-ray data (e.g., R factor > 5%) conflicts with NMR, collect high-resolution data (λ = 0.7–1.0 Å) to resolve disorder in the ethoxyphenyl group .

- Dynamic NMR : Probe conformational flexibility (e.g., pyrrolidine ring puckering) via variable-temperature NMR to explain discrepancies in solution vs. solid-state structures .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during ethoxyphenyl coupling, followed by acidic deprotection (TFA/CH₂Cl₂) .

- Catalytic control : Employ Pd/C or CuI catalysts for selective cross-coupling, minimizing over-alkylation .

- In situ monitoring : Use FTIR to detect unwanted intermediates (e.g., nitrile hydrolysis to amides) and adjust reaction conditions promptly .

Q. How to design bioactivity assays for this compound based on structural analogs?

- Methodological Answer :

- Scaffold-based design : Compare with bioactive pyridine-3-carbonitriles showing antifungal (e.g., Cook et al., 2004) or antiarrhythmic activity (e.g., Ellefson et al., 1978) .

- Enzyme inhibition assays : Test against PIM1 kinase (IC₅₀ determination via fluorescence polarization) or cytochrome P450 isoforms (UV-Vis substrate depletion) .

- Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cell lines, referencing IC₅₀ values of related compounds (e.g., ~10–50 μM for similar nitriles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.